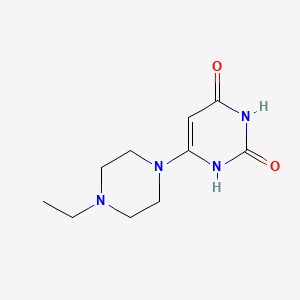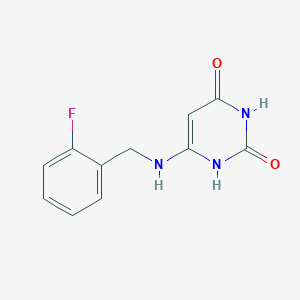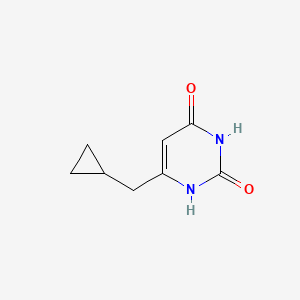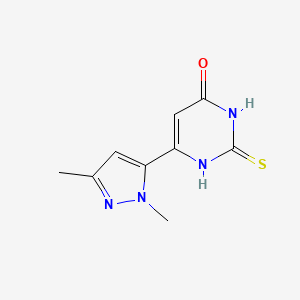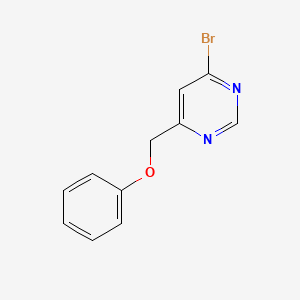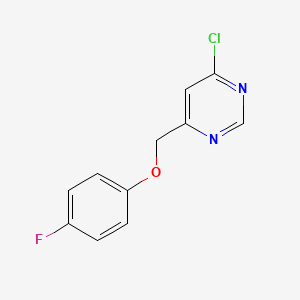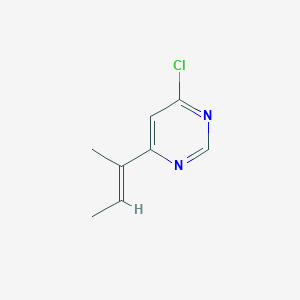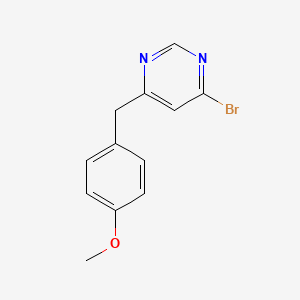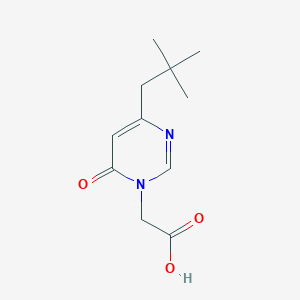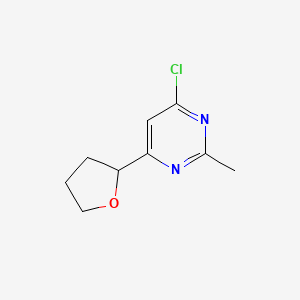![molecular formula C12H17ClN4 B1492173 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098011-05-1](/img/structure/B1492173.png)
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
Descripción general
Descripción
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole (CMP-MOP) is a heterocyclic molecule that has been used in a variety of scientific research applications. It is a synthetic compound that has been studied for its potential to act as a ligand for proteins and enzymes, as well as its use as a therapeutic agent.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry Applications
- The synthesis and utilization of pyridine-based ligands for supramolecular chemistry are significant, leveraging central building blocks like 2,6-Bis(trimethyltin)pyridine for Stille-type coupling procedures. This method facilitates the preparation of complex pyridine derivatives, showcasing the versatility of pyrimidine and related compounds in constructing intricate molecular architectures (Schubert & Eschbaumer, 1999).
Coordination Chemistry
- Pyridine and pyrimidine derivatives have been explored in coordination chemistry, particularly in forming complexes with metals. These studies have implications for understanding metal-ligand interactions and designing new materials with specific magnetic, optical, or catalytic properties. The coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands highlights their potential in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Synthetic Strategies for Novel Compounds
- Research into efficient synthesis methods for creating substituted pyrrolo[2,3-b]pyridine derivatives, including 4-substituted 7-azaindole derivatives, illustrates the adaptability of pyrimidine-based compounds in generating a wide range of biologically and industrially relevant molecules. These synthetic strategies open pathways for the development of new drugs, dyes, and agrochemicals (Figueroa‐Pérez et al., 2006).
Antimicrobial Activities
- The synthesis and evaluation of imide and Schiff's base derivatives derived from pyrimidine compounds have shown good antimicrobial activities, comparable to established antibiotics. This highlights the potential of pyrimidine derivatives in contributing to the development of new antimicrobial agents (Sabry et al., 2013).
Exploration of Non-covalent Interactions
- Investigations based on non-covalent interactions within pyrimidine derivatives contribute to our understanding of molecular interactions and structural stability. These studies are crucial for the design of molecules with desired physical, chemical, and biological properties, including drug molecules and materials for technological applications (Zhang et al., 2018).
Propiedades
IUPAC Name |
5-(6-chloro-2-methylpyrimidin-4-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c1-8-14-11(13)3-12(15-8)17-6-9-4-16(2)5-10(9)7-17/h3,9-10H,4-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUASFCSCWRWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC3CN(CC3C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





